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Compound of Interest

Compound Name: Carisoprodol

Cat. No.: B1668446

Abstract

This application note details a stability-indicating ultraviolet-high performance liquid
chromatography (UV-HPLC) method for the comprehensive impurity profiling of Carisoprodol.
The developed method is sensitive, specific, accurate, and precise, making it suitable for
routine quality control and stability testing of Carisoprodol in bulk drug and pharmaceutical
formulations. The method effectively separates Carisoprodol from its known impurities and
degradation products generated under forced degradation conditions. All experimental
protocols and validation data are presented in accordance with International Council for
Harmonisation (ICH) guidelines.

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain.
[1][2] During its synthesis and storage, various process-related and degradation impurities can
arise, which may affect the safety and efficacy of the final drug product.[1] Therefore, a reliable
analytical method is crucial for the identification and quantification of these impurities. This
application note describes the development and validation of a UV-HPLC method for the
impurity profiling of Carisoprodol.

Experimental
Instrumentation and Chemicals
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e HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler,
column oven, and a UV-Vis detector.

e Chemicals: HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen
phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen
peroxide. Reference standards of Carisoprodol and its known impurities were procured
from certified vendors.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of Carisoprodol
and its impurities:

Parameter Condition

Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 pum)

A mixture of 10 mM potassium dihydrogen

orthophosphate buffer (pH adjusted to 3.5 with

Mobile Phase
orthophosphoric acid), methanol, and
acetonitrile in a ratio of 60:20:20 (v/v/v).[3]

Flow Rate 1.0 mL/min

Column Temperature 30 °C[4][5]

Detection Wavelength 240 nm[3]

Injection Volume 20 pL

Run Time 30 minutes

Protocols

Standard and Sample Preparation

» Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Carisoprodol
reference standard in the mobile phase to obtain a concentration of 250 pg/mL.

» Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at
a concentration of approximately 10 pg/mL each in the mobile phase.
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o Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets)
in the mobile phase to obtain a final concentration of approximately 250 pug/mL of
Carisoprodol.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the
method.[6][7] The sample was subjected to the following stress conditions:

e Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCI and kept at 60
°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

o Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and kept at
60 °C for 24 hours. The solution was then neutralized with 0.1 N HCI.

o Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H202 and kept
at room temperature for 24 hours.

o Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours.

o Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48
hours.

After degradation, the samples were diluted with the mobile phase to the target concentration
and analyzed.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

o System Suitability: The system suitability was evaluated by injecting six replicate injections of
the standard solution. The %RSD for the peak area and retention time should be less than
2.0%.

o Specificity: The specificity of the method was determined by analyzing the chromatograms of
the blank, placebo, Carisoprodol standard, and the stressed samples. The peaks of the
impurities should be well-resolved from the Carisoprodol peak.
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 Linearity: Linearity was established by analyzing a series of solutions containing
Carisoprodol and its impurities at five different concentrations ranging from the Limit of
Quantification (LOQ) to 150% of the target concentration. The correlation coefficient (r?)
should be greater than 0.999.

e Accuracy: The accuracy of the method was determined by the recovery of known amounts of
impurities spiked into the sample solution at three concentration levels (50%, 100%, and
150%). The recovery should be within 98.0% to 102.0%.

o Precision: The precision of the method was evaluated by analyzing six replicate samples at
the target concentration on the same day (repeatability) and on different days (intermediate
precision). The %RSD should be not more than 2.0%.

o Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined
based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

» Robustness: The robustness of the method was assessed by making small, deliberate
variations in the chromatographic conditions, such as the flow rate (£0.1 mL/min), column
temperature (£2 °C), and mobile phase composition (£2%).

Data Presentation

: sLitabili

Parameter Acceptance Criteria Observed Value

%RSD of Peak Area <2.0% 0.8%

%RSD of Retention Time <2.0% 0.3%

Tailing Factor <20 1.2

Theoretical Plates = 2000 5800
Linearity
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Analyte Linearity Range (ug/mL) Correlation Coefficient (r?)
Carisoprodol 1-30 0.9998
Impurity A 01-15 0.9995
Impurity B 0.1-15 0.9996
Impurity D 01-15 0.9992

Accuracy (Recovery)

Impurity

Spiked Level

% Recovery (Mean * SD,

n=3)
Impurity A 50% 99.5+04
100% 100.2 £ 0.3
150% 100.8 + 0.5
Impurity B 50% 99.8+0.6
100% 100.5+0.2
150% 101.1+0.4
Precision
Analyte Repeatability (%0RSD, n=6) Intermediate Precision
(%RSD, n=6)
Carisoprodol 0.7% 1.1%
Impurity A 1.2% 1.5%
Impurity B 1.1% 1.6%
LOD and LOQ
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Analyte LOD (pg/mL) LOQ (pg/mL)

Carisoprodol 0.05 0.15

Impurity A 0.03 0.1

Impurity B 0.03 0.1
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Caption: Workflow for UV-HPLC Method Development.
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Caption: Logical Relationship in Impurity Profiling.

Conclusion

The developed and validated UV-HPLC method is demonstrated to be simple, rapid, and
reliable for the quantitative determination of Carisoprodol and its impurities. The method's
stability-indicating capability makes it a valuable tool for quality control and stability assessment
of Carisoprodol in the pharmaceutical industry. The clear separation of the parent drug from
its potential impurities ensures the safety and efficacy of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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